molecular formula C₁₆H₉NO₃ B1141891 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid CAS No. 799798-33-7

4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid

Cat. No. B1141891
M. Wt: 263.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Without specific information or research on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .

Scientific Research Applications

  • Synthesis and Characterization of Derivative Compounds : Derivative compounds of 4-amino benzoic acid have been synthesized and characterized, demonstrating potential in various biological activities. These derivatives are synthesized using different methods and studied for their properties and biological activity (Radi et al., 2019).

  • Building Blocks for Pseudopeptide Synthesis : 4-Amino-3-(aminomethyl)benzoic acid, a derivative of 4-aminobenzoic acid, shows promise as a building block in the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry. Its distinct functionalities enable its use in various synthetic pathways (Pascal et al., 2000).

  • Antimicrobial and Anthelmintic Activities : Some derivatives of 4-amino benzoic acid exhibit significant antimicrobial and anthelmintic activities. This highlights their potential use in pharmaceutical applications for treating infections and parasitic infestations (Himaja et al., 2003).

  • Spectroscopic Studies and Structural Analysis : Studies on derivatives of 4-amino benzoic acid involve detailed spectroscopic analysis to understand their structure and properties. Such studies are crucial in the development of new compounds with desired characteristics (Aydın et al., 2010).

  • Role in Synthesis of Non-Steroidal Inhibitors : Derivatives of 4-aminobenzoic acid have been used in the synthesis of non-steroidal inhibitors, particularly for steroid 5 alpha-reductase isozymes. This has implications in therapeutic applications for conditions influenced by steroid hormones (Salem et al., 2002).

Safety And Hazards

Without specific safety data or MSDS information for this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research or applications of this compound would depend on its properties and potential uses. Without more information, it’s difficult to speculate on future directions .

properties

IUPAC Name

4-(non-2-en-4,6,8-triynoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3/c1-2-3-4-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20/h1,7-12H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNUDGJNLWIUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC#CC#CC=CC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50823403
Record name 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50823403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid

CAS RN

799798-33-7
Record name 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50823403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
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4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
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4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
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4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
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4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Reactant of Route 6
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid

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